molecular formula C3H6O4 B3405685 Methyl 2-oxoacetate hydrate CAS No. 1401921-11-6

Methyl 2-oxoacetate hydrate

Cat. No.: B3405685
CAS No.: 1401921-11-6
M. Wt: 106.08 g/mol
InChI Key: YCYZHZKXVZOANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-oxoacetate hydrate, also known as methyl glyoxylate hydrate, is an organic compound with the molecular formula C3H4O3·H2O. It is a colorless liquid that is commonly used as a reagent in organic synthesis. The compound is characterized by its ester functional group and is known for its applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxoacetate hydrate can be synthesized through several methods. One common method involves the reaction of glyoxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, this compound is produced by the esterification of glyoxylic acid with methanol. The reaction is carried out in large reactors, and the product is purified using distillation and crystallization techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxoacetate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

    Oxidation: Glyoxylic acid.

    Reduction: :

Properties

IUPAC Name

methyl 2-oxoacetate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.H2O/c1-6-3(5)2-4;/h2H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYZHZKXVZOANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-oxoacetate hydrate
Reactant of Route 2
Methyl 2-oxoacetate hydrate
Reactant of Route 3
Methyl 2-oxoacetate hydrate
Reactant of Route 4
Reactant of Route 4
Methyl 2-oxoacetate hydrate
Reactant of Route 5
Methyl 2-oxoacetate hydrate
Reactant of Route 6
Methyl 2-oxoacetate hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.